Methyl 4-(4-fluorophenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate
Description
Methyl 4-(4-fluorophenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate is a thiophene-based derivative featuring a 4-fluorophenyl substituent at the 4-position and a pyridin-4-ylcarbonylamino group at the 2-position of the thiophene ring.
Properties
CAS No. |
545437-73-8 |
|---|---|
Molecular Formula |
C18H13FN2O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H13FN2O3S/c1-24-18(23)15-14(11-2-4-13(19)5-3-11)10-25-17(15)21-16(22)12-6-8-20-9-7-12/h2-10H,1H3,(H,21,22) |
InChI Key |
VMYAWYVHMDIBQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of fluorobenzene reacts with a halogenated thiophene.
Attachment of the Pyridinylcarbonylamino Group: This step involves the reaction of the thiophene derivative with a pyridine carboxylic acid derivative under amide bond-forming conditions.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-(4-fluorophenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The compound’s core structure aligns with several thiophene-3-carboxylate derivatives, which vary in ester groups, aromatic substituents, and acyl amino functionalities. Below is a comparative analysis:
Key Observations
Ester Group Impact : Methyl esters (e.g., target compound) may confer higher metabolic stability compared to ethyl esters, as seen in STK280616 and STK057995, though ethyl groups could improve lipophilicity .
Substituent Effects : The 4-fluorophenyl group is conserved in the target compound and STK408850, suggesting its role as a critical pharmacophore for target engagement. Methoxy or dimethoxy substituents (STK057995) may improve binding affinity through electronic or steric effects .
Hypothesized Pharmacological Relevance
While direct activity data for the target compound are unavailable, its structural features align with BACE1 inhibitors reported in . The pyridin-4-ylcarbonyl group may mimic transition-state analogs of aspartic proteases, while the 4-fluorophenyl group could enhance blood-brain barrier penetration .
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